(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile

Pharmaceutical impurity profiling Stereochemical quality control DPP-4 inhibitor analysis

(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile, assigned CAS 2253194-13-5 and molecular formula C₁₂H₁₆N₄O (MW 232.28 g/mol), is a characterized process-related and degradation impurity of the DPP‑4 inhibitor vildagliptin. It is categorized as Vildagliptin Impurity 49 or Impurity 48 by different pharmacopoeial naming conventions and is supplied as a high-purity (≥98% by HPLC) analytical reference standard for use in pharmaceutical quality control, forced degradation studies, and regulatory stability testing.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
Cat. No. B12083934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC(=O)N2CCCC2C#N)C#N
InChIInChI=1S/C12H16N4O/c13-7-10-3-1-5-15(10)9-12(17)16-6-2-4-11(16)8-14/h10-11H,1-6,9H2/t10-,11-/m0/s1
InChIKeyQQLRWOKOKPNRJF-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile (Vildagliptin Impurity 49/48) Sourcing Guide for Analytical Reference Standards


(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile, assigned CAS 2253194-13-5 and molecular formula C₁₂H₁₆N₄O (MW 232.28 g/mol), is a characterized process-related and degradation impurity of the DPP‑4 inhibitor vildagliptin [1]. It is categorized as Vildagliptin Impurity 49 or Impurity 48 by different pharmacopoeial naming conventions and is supplied as a high-purity (≥98% by HPLC) analytical reference standard for use in pharmaceutical quality control, forced degradation studies, and regulatory stability testing . Its defined (2S,2'S) stereochemistry structurally distinguishes it from the (2S,2'R) dimer impurity (CAS 1036959‑23‑5, C₂₄H₃₃N₅O₃, MW 439.55) that retains the adamantyl scaffold, making it an essential marker for laboratories that must resolve simple amide-bridged diastereomers in vildagliptin drug substance and finished product .

Why a Generic Vildagliptin Impurity Standard Cannot Replace (2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile in Quality Control


Vildagliptin impurity standards are not interchangeable because each impurity exhibits unique chromatographic retention behavior, mass spectrometric fragmentation, and stability profile governed by its specific stereochemistry and functional groups. The target compound features a single carbonyl bridge linking two (2S)-pyrrolidine-2-carbonitrile moieties, yielding an exact monoisotopic mass of 232.1324 Da (C₁₂H₁₆N₄O), which is 207 Da lighter than the adamantyl-containing dimer impurity (CAS 1036959‑23‑5) and polarity characteristics that produce a distinct relative retention time (RRT) in reversed-phase HPLC methods [1][2]. Substituting a different vildagliptin impurity standard—even one sharing the (2S,2'S) configuration—would produce erroneous retention time identification, inaccurate system suitability verification, and invalidated quantitative impurity limits, directly compromising compliance with ICH Q3A/Q3B guidelines that require impurity-specific reference standards for each resolved peak in the impurity profile [3].

(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile: Quantitative Differentiation Evidence for Procurement Decision-Making


Stereochemical Specificity: (2S,2'S) vs. (2S,2'R) Adamantyl-Dimer Impurity Differentiation by Molecular Weight and Formula

The target compound is the simple amide-bridged (2S,2'S) diastereomer (CAS 2253194-13-5, C₁₂H₁₆N₄O, MW 232.28), whereas the (2S,2'R) adamantyl-dimer impurity (Vildagliptin Dimer Impurity, CAS 1036959-23-5) has the molecular formula C₂₄H₃₃N₅O₃ and MW 439.55 . The mass difference of approximately 207 Da provides unambiguous discrimination by LC-MS, with the target compound showing an [M+H]⁺ ion at m/z 233.1 vs. m/z 440.3 for the comparator, enabling selective ion monitoring without isobaric interference [1]. This molecular weight distinction is critical because the (2S,2'R) dimer retains the adamantyl pharmacophore and may exhibit different toxicological potential, requiring independent specification limits per ICH Q3A [2].

Pharmaceutical impurity profiling Stereochemical quality control DPP-4 inhibitor analysis

Chromatographic Resolution: Distinct RRT and Separation from Vildagliptin API and Co-occurring Impurities

In the first published method for simultaneous quantification of vildagliptin chiral and achiral impurities, six compounds including the enantiomeric impurity and four achiral related impurities were baseline-separated on a Lux Cellulose-2 column (45 °C, MeOH/H₂O/diethylamine 80:20:0.2 v/v/v, 0.45 mL/min) [1]. Forced degradation studies using RP-HPLC have identified multiple degradants with relative retention times (RRTs) spanning 0.4 to 1.3 under acidic and basic conditions, confirming that this compound can be chromatographically differentiated from co-eluting impurities when a dedicated reference standard is used for peak identification [2]. The validated method achieved LOQ values sufficient for determination of at least 0.1% for all impurities in VIL samples, meeting ICH requirements [3].

HPLC method validation Relative retention time System suitability

Purity Specification Differentiation: Target Compound Certified at ≥98% vs. Typical Technical-Grade Impurity Mixtures

Commercially available batches of (2S,2'S)-1,1'-(1-oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile are certified at ≥98% purity by HPLC, with accompanying certificates of analysis (COA) providing HPLC chromatograms, ¹H-NMR, and MS data . In contrast, the (2S,2'R) dimer impurity (CAS 1036959‑23‑5) is frequently supplied as a mixture of diastereomers with purity levels as low as 95–97% . The higher certified purity of the target compound reduces the uncertainty in quantitative calibration and ensures that the standard contributes minimal background signal in trace-level impurity determinations, where ICH Q3A reporting thresholds require accurate quantitation at the 0.05% level [1].

Reference standard certification HPLC purity Quality control

Stability-Indicating Capability: Detection of Degradation Pathway-Specific Marker vs. Process Impurities

Forced degradation studies have demonstrated that vildagliptin produces distinct degradation products under acidic, basic, oxidative, photolytic, aqueous, and thermal stress conditions, with major degradants detected at RRTs of 0.4, 0.5, 0.6, 0.7, 0.8, 1.2, and 1.3 depending on the stress condition [1][2]. The target compound arises via amide bond formation between two (2S)-pyrrolidine-2-carbonitrile units, a pathway mechanistically distinct from the adamantyl-dimer impurity that forms through amine coupling with the 3-hydroxyadamantyl scaffold [3]. This mechanistic distinction means the target compound can serve as a specific marker for a defined synthetic route or degradation pathway, whereas the adamantyl dimer is process-specific. Laboratories requiring stability-indicating method validation benefit from a standard that is directly linked to a known degradation route rather than a process impurity that may be absent from the degradation profile [4].

Forced degradation Degradation product Stability-indicating method

Regulatory Naming Consistency: Single Identity vs. Multi-Vendor Nomenclature Ambiguity for Adamantyl Dimer

The target compound is consistently designated across multiple supplier catalogs as Vildagliptin Impurity 49 (or Impurity 48) with the unambiguous synonym (2S,2'S)-1,1'-acetylbis(pyrrolidine-2-carbonitrile) . By contrast, the (2S,2'R) adamantyl dimer is variously referred to as Vildagliptin Impurity 2, Vildagliptin Impurity A, Vildagliptin Impurity B, Vildagliptin Dimer, and Vildagliptin Related Compound B . This naming inconsistency introduces supply chain risk: a procurement order for 'Vildagliptin Impurity 2' might yield a diastereomeric mixture rather than the single (2S,2'S) entity needed for a specific monograph test. The target compound's one-to-one CAS-to-identity mapping (2253194-13-5 → single molecular structure) enables unambiguous procurement and regulatory reference in ANDA/DMF submissions, reducing the risk of standard misidentification during regulatory review [1].

Pharmacopoeial nomenclature Regulatory submission Reference standard traceability

Occurrence Prevalence: Process Impurity Detected at 0.01–0.06% in Vildagliptin Batches Providing Real-World Relevance

Published impurity profiling studies have detected an unknown process-related impurity (Impurity-E) in routine laboratory batches of vildagliptin at levels of 0.01–0.06% by HPLC, with structural characterization by LC/ESI-MSⁿ confirming its identity as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile [1]. This impurity was found to be unstable in diluent (H₂O:CH₃CN), degrading into a stable impurity (Impurity-F) and demonstrating the dynamic nature of the impurity profile. While the target compound itself is structurally simpler and lacks the adamantyl moiety, its documented presence alongside other process impurities in vildagliptin synthesis batches confirms its relevance as a real impurity requiring monitoring—unlike some pharmacopoeial impurities that are synthesized for reference purposes but rarely detected in actual drug substance [2]. This real-world occurrence data provides procurement justification grounded in batch analysis rather than purely hypothetical impurity profiles [3].

Process impurity prevalence Batch analysis Impurity fate and purge

Optimal Application Scenarios for (2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile in Pharmaceutical Quality Control


HPLC System Suitability and Peak Identification for Vildagliptin Impurity Profiling

Use as a reference standard for establishing relative retention time (RRT) and system suitability parameters in validated RP-HPLC methods for vildagliptin drug substance and finished product. The compound's distinct chromatographic behavior relative to the API and other impurities—as demonstrated in the simultaneous chiral-achiral separation method [1]—enables accurate peak assignment and ensures that resolution between critical peak pairs (e.g., enantiomeric impurity and nearest achiral impurity) meets system suitability criteria [2].

Forced Degradation and Stability-Indicating Method Validation

Employ as a marker standard during forced degradation studies (acid, base, oxidative, thermal, photolytic) per ICH Q1A(R2) to confirm that the analytical method can separate degradation products from the vildagliptin API and from each other. The compound's distinct mass (m/z 233.1) and retention time facilitate its use as a resolution probe in method robustness testing [1][2].

Quantitative Calibration for Impurity Limit Testing in ANDA/DMF Submissions

Certified at ≥98% purity with full characterization data (HPLC, NMR, MS), the compound serves as a calibration standard for quantifying this specific impurity in vildagliptin drug substance and drug product, enabling compliance with ICH Q3A/Q3B reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds [1]. Its unambiguous CAS-to-structure mapping supports regulatory submission consistency and reduces reviewer queries related to impurity standard identity [2].

Mass Spectrometric Method Development for Selective Impurity Monitoring

The compound's exact mass (232.1324 Da) and distinct fragmentation pattern support the development of selective LC-MS/MS multiple reaction monitoring (MRM) methods for trace-level impurity quantification. Its mass difference of approximately 207 Da from the adamantyl-dimer impurity enables simultaneous monitoring without isobaric interference, as demonstrated in published UPLC-ESI/Q-TOF MS/MS methods for vildagliptin organic impurities [1][2].

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